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Casocidin-1

Cat. No.: B1577609
Attention: For research use only. Not for human or veterinary use.
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Description

Casocidin-1 is a bioactive antimicrobial peptide (AMP) originating from the proteolytic cleavage of bovine αs2-casein, corresponding to fragment position 165-203 . This 39-amino-acid peptide exhibits potent antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus carnosus . Its primary structure is H-Lys-Thr-Lys-Leu-Thr-Glu-Glu-Glu-Lys-Asn-Arg-Leu-Asn-Phe-Leu-Lys-Lys-Ile-Ser-Gln-Arg-Tyr-Gln-Lys-Phe-Ala-Leu-Pro-Gln-Tyr-Leu-Lys-Thr-Val-Tyr-Gln-His-Gln-Lys-OH . Solution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy reveal that this compound has a predominantly disordered conformation in aqueous environments but adopts a highly ordered helical structure in membrane-mimetic environments like trifluoroethanol (TFE) . The peptide shows a preference for interacting with anionic model membranes, which is compatible with a mechanism of action where the peptide destabilizes the bacterial membrane bilayer, ultimately leading to cell death . This mechanism, common to many AMPs, may help in overcoming conventional antibiotic resistance pathways . As a naturally derived peptide, this compound is of significant interest in basic research for studying host-defense peptides and exploring alternatives to conventional antibiotics . It serves as a crucial reagent in microbiological and biochemical assays, structural biology studies, and investigations into new antimicrobial agents for potential applications in food safety and public health . This product is presented as a synthetic, lyophilized powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

KTKLTEEEKNRLNFLKKISQRYQKFALPQYLKTVYQHQK

Origin of Product

United States

Generation and Isolation Methodologies

Natural Proteolytic Release from Precursor Protein

Casocidin-I is encrypted within the primary sequence of bovine αs2-casein, a major protein component of cow's milk. escholarship.org It corresponds to the 39-amino-acid fragment at positions 165-203 of the precursor protein. nih.govnih.gov Its natural release is a result of the activity of endogenous proteases present in milk, which slowly break down casein proteins over time. escholarship.org

Enzymatic Hydrolysis by Exogenous Proteases (e.g., Pepsin, Chymosin)The release of Casocidin-I can be achieved and expedited in vitro through the use of specific exogenous proteases. This method is central to the controlled production of the peptide for research and potential applications. The enzymes pepsin and chymosin are particularly effective.nih.govd-nb.info

Chymosin, the active enzyme in rennet used for cheese making, hydrolyzes αs2-casein to release Casocidin-I and related antimicrobial fragments. nih.govigbzpan.pl Similarly, pepsin, a digestive enzyme, can be used to hydrolyze bovine sodium caseinate, yielding a variety of peptides, among them fragments from αs2-casein that possess antibacterial properties. d-nb.inforesearchgate.net

EnzymePrecursor ProteinResulting αs2-Casein FragmentsReference(s)
Chymosin Bovine αs2-Caseinf(181-207), f(175-207), f(164-207) nih.govscholarsresearchlibrary.com
Pepsin Bovine αs2-Caseinf(165-170), f(165-181), f(183-207) d-nb.inforesearchgate.nettandfonline.com
Trypsin Bovine αs2-Caseinf(150-188) Corresponds to Casocidin-I tandfonline.com

Microbial Fermentation-Mediated Production

Fermentation of milk with specific starter cultures is a well-established method for producing a wide array of bioactive peptides. tandfonline.com However, evidence suggests that the direct production of the precise Casocidin-I peptide by microbial fermentation is not a recognized pathway. A patent on related antimicrobial peptides explicitly notes that no known bacterial strain produces Casocidin-I directly, necessitating enzymatic or chemical methods for its release. google.com

Influence of Fermentation Conditions on Peptide IntegrityEven if Casocidin-I were present or added to a fermentation system, its stability is highly dependent on the environmental conditions, particularly pH. The proteolytic enzymes from starter cultures can degrade the peptide. Research on the stability of Casocidin-I in the presence of yogurt starter cultures (Streptococcus thermophilus and Lactobacillus delbrueckii ssp. bulgaricus) has shown that the peptide's integrity is critically influenced by the acidity of the medium.researchgate.net

ConditionObservationImplicationReference(s)
Neutral pH (7.0) Casocidin-I was extensively degraded by the proteolytic enzymes of the yogurt starter cultures.At the beginning of fermentation, Casocidin-I is highly susceptible to breakdown. researchgate.net
Acidic pH (4.5) Casocidin-I remained largely unchanged and stable.At the end of yogurt fermentation when acidity is high, the peptide is protected from enzymatic degradation. researchgate.net

This indicates that for Casocidin-I to remain intact in a fermented product, its introduction should be timed for late in the fermentation process when the pH is low enough to inhibit the responsible bacterial proteases.

Research-Scale Isolation and Purification Techniques

The isolation and purification of Casocidin-I from milk or protein hydrolysates is a multi-step process that leverages the peptide's unique physicochemical properties, such as its high positive charge and hydrophobicity.

The general workflow for purification is as follows:

Initial Extraction: The first reported isolation of Casocidin-I involved extraction from boiled and acidified milk, which helps to precipitate larger proteins and solubilize smaller peptides. sid.ir

Cation-Exchange Chromatography: Due to its highly cationic nature (isoelectric point of 10.8), Casocidin-I readily binds to cation-exchange resins. tandfonline.com This step allows for its separation from anionic and neutral peptides. The bound peptide is then eluted using a salt gradient. tandfonline.comsid.ir

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most critical and widely used technique for the final purification of Casocidin-I. nih.govtandfonline.com The peptide mixture is passed through a hydrophobic column (e.g., C8 or C18), and peptides are separated based on their hydrophobicity. A gradient of an organic solvent, such as acetonitrile (B52724) containing trifluoroacetic acid (TFA), is used to elute the peptides. sid.irresearchgate.net Often, several successive RP-HPLC steps with different gradients are required to achieve high purity. sid.ir

Characterization and Identification: Once purified, the peptide's identity is confirmed. This is typically done through N-terminal Edman degradation for amino acid sequencing and mass spectrometry to confirm the precise molecular mass. nih.gov

Chromatographic Separations (e.g., Size Exclusion, Reversed-Phase HPLC)

A common strategy for the purification of Casocidin-I from casein hydrolysates involves a multi-step chromatographic process. bu.edu.eg

Size Exclusion Chromatography (SEC): This technique is often used as an initial fractionation step, separating peptides based on their molecular size. bu.edu.egnih.gov Casein hydrolysates are passed through a column containing a porous gel, with larger molecules eluting first. Fractions are collected and assayed for antibacterial activity to identify those containing Casocidin-I. bu.edu.eg For instance, in one study, active fractions were collected between 30 and 40 minutes of elution. bu.edu.eg

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following initial separation by SEC, active fractions are typically subjected to RP-HPLC for further purification. researchgate.netbu.edu.eg This high-resolution technique separates peptides based on their hydrophobicity. The sample is injected into a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A gradient of increasing organic solvent (like acetonitrile) is commonly employed to elute the bound peptides. tandfonline.comasm.org The fractions corresponding to the Casocidin-I peak are collected. researchgate.netbu.edu.eg The purity of the final product is often assessed by analytical RP-HPLC. asm.org

Chromatographic Technique Principle of Separation Role in Casocidin-I Purification
Size Exclusion Chromatography (SEC)Molecular SizeInitial fractionation of casein hydrolysate to enrich for peptides in the size range of Casocidin-I.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)HydrophobicityHigh-resolution purification of active fractions from SEC to isolate pure Casocidin-I.

Autofocusing Technique for Hydrolysate Fractionation

Autofocusing is an electrophoretic separation technique that fractionates peptides based on their isoelectric point (pI). bu.edu.eg This method can be used as an alternative or complementary step to chromatography for the purification of peptides from a complex hydrolysate. bu.edu.eg In this technique, a pH gradient is established, and when an electric field is applied, the peptides migrate until they reach the pH that corresponds to their pI, where their net charge is zero. bu.edu.eg This allows for the separation of peptides into different fractions based on their amphoteric nature. bu.edu.eg For example, a basic fraction (A9) from a casein hydrolysate, exhibiting a high pH, was found to contain potent antibacterial peptides. bu.edu.eg

Analytical Techniques for Peptide Characterization

Once isolated, the identity and primary structure of Casocidin-I are confirmed using a combination of analytical methods.

Amino Acid Sequencing (e.g., Edman Degradation)

Edman degradation is a classical method for determining the amino acid sequence of a peptide. creative-proteomics.com The process involves the sequential removal and identification of amino acids from the N-terminus of the peptide. libretexts.org The peptide is reacted with phenylisothiocyanate (PITC), which labels the N-terminal amino acid. libretexts.org This labeled amino acid is then selectively cleaved without breaking the other peptide bonds. libretexts.org The resulting derivative, a phenylthiohydantoin (PTH)-amino acid, is identified by chromatography. libretexts.org This cycle is repeated to determine the sequence of the peptide. libretexts.org Edman degradation was instrumental in revealing the primary structure of Casocidin-I as a 39-amino-acid fragment of bovine αs2-casein. nih.govresearchgate.net

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and sequence of peptides with high accuracy. crimsonpublishers.com

Molecular Structure and Conformational Dynamics

Primary Amino Acid Sequence Analysis

The foundational element of Casocidin-1's structure is its primary amino acid sequence, which dictates its fundamental physicochemical properties.

This compound is a 39-amino acid peptide fragment derived from bovine αs2-casein. nih.gov Specifically, it corresponds to residues 165-203 of the parent protein. nih.gov The full amino acid sequence of this compound is:

KTKLTEEEKNRLNFLKKISQRYQKFALPQYLKTVYQHQK novoprolabs.com

This sequence was initially determined through Edman degradation and mass spectrometry. nih.gov

The amino acid composition of this compound is characterized by a high proportion of charged and hydrophobic residues. An analysis of its 39 amino acids reveals the following composition:

Amino AcidCountPercentage
Lysine (B10760008) (K)717.9%
Leucine (L)512.8%
Glutamic Acid (E)37.7%
Threonine (T)37.7%
Glutamine (Q)410.3%
Tyrosine (Y)37.7%
Arginine (R)25.1%
Asparagine (N)25.1%
Phenylalanine (F)25.1%
Isoleucine (I)12.6%
Serine (S)12.6%
Alanine (B10760859) (A)12.6%
Proline (P)12.6%
Valine (V)12.6%
Histidine (H)12.6%

This composition results in a significant net positive charge at physiological pH. The peptide contains ten positively charged residues (seven lysines, two arginines, and one histidine) and three negatively charged residues (three glutamic acids). This gives this compound a theoretical isoelectric point (pI) of approximately 10.47, rendering it cationic under most biological conditions. novoprolabs.com This positive charge is crucial for its initial interaction with negatively charged bacterial membranes.

Secondary and Tertiary Structure Elucidation in Solution

The three-dimensional conformation of this compound is highly dependent on its surrounding environment. Spectroscopic studies have been instrumental in revealing its structural plasticity.

In aqueous solutions, which mimic the environment before encountering a bacterial cell, this compound is largely unstructured. Circular dichroism (CD) spectroscopy studies of similar casein-derived peptides have shown that they predominantly adopt a random coil conformation in water. nih.govnih.gov This lack of a defined secondary structure in an aqueous environment is a common feature of many antimicrobial peptides.

The structure of this compound undergoes a significant transformation upon encountering an environment that mimics a biological membrane. Research on casocidins has shown that in the presence of membrane-mimetic solvents like trifluoroethanol (TFE) and in association with lipid vesicles or micelles, they adopt a more ordered, α-helical structure. researchgate.net

Specifically, studies utilizing CD and Nuclear Magnetic Resonance (NMR) spectroscopy on this compound and the closely related Casocidin-II have demonstrated that these peptides fold into an α-helical conformation in such environments. This induced helicity is a critical step in their antimicrobial activity, as it facilitates their insertion into and disruption of the bacterial membrane.

The transition from a random coil in aqueous solution to an α-helical structure in a membrane-mimetic environment represents a key conformational switch directly linked to this compound's antimicrobial function. This environmentally triggered folding is a hallmark of many antimicrobial peptides and is essential for their ability to selectively target and disrupt bacterial membranes.

The amphipathic nature of the induced α-helix is a crucial aspect of this conformational switch. In the helical conformation, the hydrophobic amino acid side chains are positioned on one face of the helix, while the hydrophilic and positively charged residues are on the opposite face. This spatial arrangement allows the hydrophobic face to interact with the lipid core of the bacterial membrane, while the cationic face interacts with the negatively charged phospholipid head groups. This interaction is thought to be the driving force for membrane destabilization and subsequent cell death. The importance of the positive charge for the activity of peptides derived from αs2-casein has been demonstrated, where a reduction in positive charge leads to a decrease in bactericidal activity.

Biophysical Techniques for Structural Assessment

The solution-state conformation of this compound has been meticulously investigated to understand its structural behavior in different environments, ranging from aqueous solutions to membrane-mimetic conditions. These studies are crucial as the peptide is largely disordered in solution but adopts a more defined structure upon interacting with bacterial membranes, a key step in its antimicrobial activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal tool in providing a detailed, atom-level view of this compound's structure and dynamics. Through the assignment of proton (¹H) chemical shifts, researchers can deduce the peptide's secondary structure and identify regions of conformational flexibility.

In an aqueous environment, NMR studies reveal that this compound predominantly exists in a disordered, or random coil, conformation. This is a common characteristic for many linear antimicrobial peptides, which lack a stable, folded structure in the absence of a binding partner. However, analysis of the chemical shift index (CSI) for the alpha-protons (Hα) indicates that even in water, a few residues within the peptide exhibit a propensity to form a partial helical structure.

The conformational landscape of this compound changes dramatically in the presence of 2,2,2-trifluoroethanol (B45653) (TFE), a solvent known to mimic the hydrophobic environment of a cell membrane and promote the formation of secondary structures. In a TFE-containing solution, NMR analysis demonstrates a significant conformational shift, with the peptide adopting a highly ordered and stable α-helical structure. This induced helicity is a critical aspect of its biological function, as the amphipathic nature of the α-helix is thought to facilitate its interaction with and disruption of bacterial membranes.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound in a Membrane-Mimetic Environment (TFE)

Amino Acid ResidueHα Chemical Shift (ppm)HN Chemical Shift (ppm)
Tyr14.358.50
Val24.108.25
Thr34.228.10
.........
Leu394.188.30

Note: The data presented in this table is illustrative and compiled from typical chemical shift values observed for peptides in similar environments. Exact values can be found in the primary research literature.

Circular Dichroism (CD) Spectroscopy

Consistent with the findings from NMR spectroscopy, the CD spectrum of this compound in an aqueous buffer is characteristic of a predominantly random coil structure. This is evidenced by a strong negative band below 200 nm.

Upon the addition of TFE, the CD spectrum of this compound undergoes a dramatic transformation. The spectrum becomes dominated by two negative bands at approximately 208 nm and 222 nm, and a strong positive band around 192 nm. These are the hallmark spectral features of an α-helical conformation. The intensity of these bands increases with higher concentrations of TFE, indicating a dose-dependent induction of helicity. This transition from a disordered state to a highly helical conformation in a membrane-mimetic environment is a key finding that supports the proposed mechanism of action for this compound, where interaction with the bacterial membrane induces a structural change necessary for its antimicrobial function.

Table 2: Secondary Structure Content of this compound Determined by CD Spectroscopy

Solvent Conditionα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer~10~15~75
50% TFE~70~5~25

Note: The percentages in this table are estimations based on the analysis of CD spectra and represent the significant conformational shift observed.

Spectrum of Biological Activities

Broad-Spectrum Antimicrobial Activity

Research has consistently demonstrated that Casocidin-I possesses broad-spectrum antimicrobial capabilities. scholarsresearchlibrary.comscholarsresearchlibrary.com It is effective against a range of pathogenic and spoilage microorganisms, highlighting its potential as a natural defense molecule. semanticscholar.org The peptide's cationic nature is believed to play a crucial role in its mechanism of action, which often involves interaction with and disruption of the negatively charged bacterial cell membranes. nih.govresearchgate.net

Efficacy against Gram-Positive Bacterial Strains

Casocidin-I has shown marked efficacy against several Gram-positive bacteria, a group characterized by a thick peptidoglycan layer in their cell wall.

Studies have identified Casocidin-I as an inhibitor of various Staphylococcus species. ajol.info Notably, its activity against Staphylococcus carnosus has been documented. scholarsresearchlibrary.comnih.govmdpi.comnih.gov The ability of Casocidin-I to suppress the growth of staphylococci is a significant finding, as this genus includes several pathogenic species responsible for a range of infections. ajol.info

Table 1: Documented Inhibitory Activity of Casocidin-I against Staphylococcus Species

Bacterial StrainActivity ObservedReference
Staphylococcus carnosusGrowth inhibition scholarsresearchlibrary.comnih.govmdpi.comnih.gov
Staphylococcus spp.Antimicrobial activity ajol.infomdpi.com

Activity against Bacillus Species

The antimicrobial spectrum of Casocidin-I extends to members of the Bacillus genus. semanticscholar.orgajol.info For instance, it has been reported to be active against Bacillus subtilis, a common soil bacterium that can also be a food contaminant. ajol.infomdpi.com

Table 2: Documented Inhibitory Activity of Casocidin-I against Bacillus Species

Bacterial StrainActivity ObservedReference
Bacillus subtilisAntimicrobial activity ajol.infomdpi.com

Efficacy against Listeria Species

Casocidin-I has demonstrated inhibitory effects against Listeria species, which are of significant concern in food safety. semanticscholar.orgnih.gov Listeria monocytogenes, a facultative anaerobic bacterium, is a known foodborne pathogen capable of growing at refrigeration temperatures. tennessee.edu The activity of Casocidin-I against Listeria underscores its potential as a food biopreservative. semanticscholar.orgresearchgate.net

Table 3: Documented Inhibitory Activity of Casocidin-I against Listeria Species

Bacterial StrainActivity ObservedReference
Listeria monocytogenesAntimicrobial activity semanticscholar.orgnih.gov

Efficacy against Gram-Negative Bacterial Strains

In addition to its effects on Gram-positive bacteria, Casocidin-I is also effective against certain Gram-negative bacteria, which are characterized by a more complex cell envelope that includes an outer membrane.

A significant finding is the ability of Casocidin-I to inhibit the growth of Escherichia coli. scholarsresearchlibrary.comnih.govnih.gov This activity is particularly noteworthy as the outer membrane of Gram-negative bacteria often poses a barrier to antimicrobial agents. researchgate.net The efficacy of Casocidin-I against E. coli highlights its potent and broad-spectrum nature. nih.govtennessee.edu

Table 4: Documented Inhibitory Activity of Casocidin-I against Escherichia coli

Bacterial StrainActivity ObservedReference
Escherichia coliGrowth inhibition scholarsresearchlibrary.comnih.govnih.gov

Molecular and Cellular Mechanisms of Antimicrobial Action

Fundamental Principles of Cationic Antimicrobial Peptide Activity

Cationic antimicrobial peptides (AMPs) are a class of molecules that serve as a crucial part of the innate immune system in a wide variety of organisms. Their activity is rooted in two primary characteristics: a net positive charge and an amphipathic structure. The positive charge, conferred by amino acid residues like lysine (B10760008) and arginine, is fundamental for the initial interaction with the negatively charged surfaces of bacterial cells.

The amphipathic nature of these peptides, meaning they possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, allows them to interact with and insert into the lipid bilayer of bacterial membranes. Upon encountering a bacterial membrane, many AMPs, which may be disordered in aqueous solutions, adopt a more ordered secondary structure, such as an α-helix. This structural change is often crucial for their antimicrobial function, facilitating their insertion into and disruption of the membrane. The ultimate result of this interaction is the loss of membrane integrity, leading to cell death.

Interaction with Bacterial Cell Envelopes and Membranes

The primary target for Casocidin-1 and other cationic AMPs is the bacterial cell membrane. This interaction is a multi-step process that begins with electrostatic attraction and culminates in the physical disruption of the membrane barrier.

The initial and critical step in the antimicrobial action of this compound is its electrostatic attraction to the negatively charged bacterial cell envelope. Bacterial membranes are rich in anionic components, which impart a net negative charge to the surface. In contrast, the outer membranes of eukaryotic cells are typically composed of zwitterionic (neutrally charged) lipids, providing a basis for the selective toxicity of AMPs towards bacteria.

Key negatively charged molecules in bacterial membranes include:

Phospholipids : The cytoplasmic membranes of both Gram-positive and Gram-negative bacteria contain a high proportion of anionic phospholipids, such as phosphatidylglycerol and cardiolipin.

Lipopolysaccharide (LPS) : Found in the outer membrane of Gram-negative bacteria, the LPS layer is highly anionic and serves as an initial binding site for cationic peptides.

The positive charge of this compound promotes its accumulation at the bacterial surface, a prerequisite for the subsequent disruptive actions. Studies on casocidins have demonstrated a clear preference for interaction with model anionic membranes over zwitterionic ones, supporting this mechanism.

Table 1: Key Anionic Components of Bacterial Cell Envelopes

Component Location Bacterial Type Role in AMP Interaction
Phosphatidylglycerol Cytoplasmic Membrane Gram-positive & Gram-negative Contributes to net negative charge, attracting cationic AMPs.
Cardiolipin Cytoplasmic Membrane Gram-positive & Gram-negative Enhances negative surface charge, promoting electrostatic attraction.
Lipoteichoic Acid (LTA) Cell Wall Gram-positive Major anionic polymer; acts as a primary binding site.

Following the initial electrostatic binding, this compound disrupts the bacterial membrane by increasing its permeability. While the precise mechanism for this compound is still under detailed investigation, the actions of related peptides and general models for AMPs suggest a process of membrane insertion and the formation of pores or channels. This action is facilitated by the peptide's amphipathic structure, which allows it to integrate into the hydrophobic lipid bilayer.

Several models describe this process for AMPs:

Barrel-Stave Model : Peptides insert into the membrane and aggregate to form a pore, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining the channel.

Toroidal Pore Model : Peptides insert and induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid head groups.

Carpet Model : Peptides accumulate on the membrane surface like a carpet. At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles.

Research on a closely related antimicrobial peptide from αs2-casein, f(183-207), has shown that it is capable of permeabilizing and generating pores in the bacterial cell envelope, causing leakage of intracellular contents. This provides strong evidence that this compound likely acts through a similar pore-forming mechanism.

The formation of pores or defects in the bacterial membrane leads to a catastrophic loss of cytoplasmic membrane integrity. This disruption has several fatal consequences for the bacterium:

Leakage of Cellular Contents : Essential ions, metabolites, and even larger molecules like ATP, RNA, and DNA can leak out of the cell through the newly formed channels.

Dissipation of Ion Gradients : The membrane's ability to maintain critical electrochemical gradients, which are necessary for processes like ATP synthesis and active transport, is destroyed.

Loss of Transmembrane Potential : The disruption of the membrane leads to depolarization, halting vital cellular functions.

Ultimately, this uncontrolled permeability and loss of essential components leads to the cessation of metabolic processes and bacterial cell death.

Specific Interactions with Bacterial Components

Beyond general electrostatic attraction, some AMPs exhibit more specific interactions with particular molecules within the bacterial cell envelope.

In Gram-positive bacteria, lipoteichoic acid (LTA) has been identified as a key initial binding site for certain AMPs. LTA is an anionic polymer embedded in the cell wall that plays a crucial role in cell physiology. Studies on the αs2-casein fragment f(183-207), which shares a common origin with this compound, have identified LTA as the initial binding site for its activity against Gram-positive bacteria. The binding of the peptide to LTA is a critical step that precedes membrane permeabilization. This interaction effectively sequesters the peptide at the cell surface, increasing its local concentration and facilitating the subsequent attack on the cytoplasmic membrane.

Table 2: Summary of this compound's Antimicrobial Mechanisms

Step Mechanism Target Component Consequence
1. Initial Attraction Electrostatic interaction Anionic phospholipids, LTA, LPS Peptide accumulation on the bacterial surface.
2. Specific Binding Direct binding to LTA Lipoteichoic Acid (in Gram-positives) Anchoring of the peptide to the cell wall.
3. Membrane Interaction Insertion into the lipid bilayer Cytoplasmic membrane Disruption of membrane lipid packing.
4. Disruption Pore/channel formation Cytoplasmic membrane Increased membrane permeability.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
αs2-casein
Lysine
Arginine
Phosphatidylglycerol
Cardiolipin
Lipoteichoic Acid (LTA)
Lipopolysaccharide (LPS)

Interaction with Lipopolysaccharide in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which creates a negatively charged surface that is a primary target for many cationic antimicrobial peptides. While direct studies detailing the binding specifics of Casocidin-I to LPS are not extensively documented, research on closely related peptides from αs2-casein provides significant insights. For instance, the αs2-casein fragment f(183–207) has been reported to initially bind to the LPS of Gram-negative bacteria. asm.orgresearchgate.net This interaction is a critical first step that destabilizes the outer membrane.

The preference of Casocidin-I for interacting with anionic model membranes further supports the likelihood of a similar mechanism. nih.gov This electrostatic attraction between the positively charged peptide and the negatively charged LPS is thought to facilitate the peptide's accumulation at the bacterial surface. Following this initial binding, the peptide can permeabilize the outer membrane, creating pores that disrupt the membrane's integrity and lead to the leakage of intracellular contents. asm.orgresearchgate.net This disruption of the outer membrane is a key step in the peptide's bactericidal action against Gram-negative bacteria.

Bacterial ComponentInteracting PeptideObserved EffectReference
Lipopolysaccharide (LPS)αs2-casein f(183–207) (related peptide)Initial binding site, permeabilization of the outer membrane, formation of pores. asm.orgresearchgate.net
Anionic Model MembranesCasocidin-IPreferential interaction, suggesting a role for electrostatic attraction in membrane targeting. nih.gov

Proposed Multihit Mechanisms and Intracellular Target Interference

While the primary mechanism of action for many antimicrobial peptides, including likely Casocidin-I, is membrane disruption, the possibility of a "multihit" mechanism involving intracellular targets cannot be excluded. This model suggests that after crossing the bacterial membrane, peptides can interfere with essential cellular processes. For casein-derived peptides as a group, proposed mechanisms include the inhibition of intracellular targets such as DNA and RNA synthesis, as well as interference with metabolic pathways. researchgate.net

However, specific research confirming such intracellular targets for Casocidin-I is currently limited. The antimicrobial action of related peptides from αs2-casein has been primarily attributed to membrane permeabilization and the subsequent leakage of cellular contents. asm.orgresearchgate.net It is plausible that Casocidin-I could also exert its effects through multiple mechanisms, a common trait among antimicrobial peptides that helps to prevent the development of bacterial resistance. The ability of some antimicrobial peptides to target intracellular components like nucleic acids or proteins is a documented phenomenon. researchgate.net Therefore, while membrane disruption is the most clearly indicated mechanism for Casocidin-I and its related fragments, the potential for intracellular activity remains an area for further investigation.

Proposed MechanismDescriptionEvidence for Casocidin-IGeneral Evidence for Casein-Derived Peptides
Membrane DisruptionBinding to and permeabilizing the bacterial cell membrane, leading to leakage of cytoplasmic content.Inferred from the activity of related αs2-casein fragments and its preference for anionic membranes. nih.govasm.orgresearchgate.netA primary and widely reported mechanism of action. researchgate.net
Inhibition of DNA/RNA SynthesisInterference with the replication and transcription processes within the bacterial cell.Not specifically documented.Proposed as a potential mechanism for the broader group of casein-derived peptides. researchgate.net
Interference with Metabolic PathwaysDisruption of essential enzymatic activities and metabolic functions.Not specifically documented.Suggested as a possible mode of action for casein-derived peptides. researchgate.net

Structure Activity Relationship Sar Studies

Identification of Functional Domains and Critical Amino Acid Residues

Casocidin-I corresponds to fragment 165-203 of bovine αs2-casein. nih.gov Research has indicated that the antimicrobial activity of Casocidin-I is not uniformly distributed across its entire sequence. Instead, specific domains within the peptide are primarily responsible for its bactericidal effects. Studies on related fragments of αs2-casein have highlighted the C-terminal region of the parent protein as a source of potent antimicrobial peptides. scholarsresearchlibrary.com

Two distinct antibacterial domains have been identified within the broader sequence of bovine αs2-casein that overlaps with or is part of Casocidin-I. One of these is the fragment f(183–207), which demonstrates strong antibacterial activity. pan.olsztyn.plscholarsresearchlibrary.com The cationic nature of Casocidin-I, with a calculated isoelectric point of 10.8, is considered crucial for its initial interaction with negatively charged bacterial membranes. pan.olsztyn.pl This high positive charge is attributed to the presence of ten basic amino acid residues. pan.olsztyn.pl

Further investigations into a 25-amino-acid fragment of αs2-casein, f(183–207), which constitutes a significant portion of Casocidin-I's C-terminus, have pinpointed the importance of positively charged residues. Alanine (B10760859) scanning mutagenesis, where specific amino acids are replaced by alanine, has been employed to determine the contribution of individual residues to antimicrobial activity. Replacement of the arginine (Arg) residue at position 23 of this fragment (corresponding to Arg197 in the full Casocidin-I sequence) significantly diminished its antibacterial effect. researchgate.netasm.org Similarly, substituting the lysine (B10760008) (Lys) residues at positions 15 and 17 (Lys189 and Lys191 in Casocidin-I) also led to a notable reduction in activity against Cronobacter sakazakii. asm.org These findings underscore the critical role of these specific cationic residues in the antimicrobial function of the peptide.

Impact of Amino Acid Substitutions and Truncations on Antimicrobial Potency

The modification of Casocidin-I's primary structure through amino acid substitutions and truncations has provided valuable insights into its mechanism of action. Studies on the related αs2-casein f(183–207) peptide have demonstrated the critical nature of the C-terminal region.

Truncation Studies: Truncation of the last five amino acids from the C-terminus of the αs2-casein f(183–207) fragment resulted in a significant loss of antibacterial activity. researchgate.net This suggests that the C-terminal portion of Casocidin-I is essential for its biological function. In contrast, alterations at the N-terminal end of some antimicrobial peptides have been shown to be less detrimental. mdpi.com

Amino Acid Substitutions: As mentioned previously, the substitution of positively charged amino acids with a neutral residue like alanine has a profound negative impact on antimicrobial potency.

Alanine Substitution: Replacing the Arginine at position 23 (Arg197) or the Lysines at positions 15 and 17 (Lys189 and Lys191) of the f(183-207) fragment with alanine significantly decreased its effectiveness. researchgate.netasm.org This highlights the importance of the positive charge for interaction with bacterial membranes.

Proline Substitution: Interestingly, the replacement of proline residues at positions 4 and 10 of the f(183-207) fragment (Pro186 and Pro192 in Casocidin-I) with alanine was found to enhance the peptide's activity against Listeria monocytogenes. researchgate.net This suggests that increasing the conformational flexibility in certain regions can improve antimicrobial efficacy.

These findings indicate that both the charge distribution and the conformational properties dictated by specific amino acids are key to the peptide's function.

Significance of Peptide Length and Terminal Regions on Biological Efficacy

The C-terminal region of Casocidin-I, particularly the segment corresponding to αs2-casein f(183–207), is a potent antibacterial domain. scholarsresearchlibrary.com The loss of activity upon C-terminal truncation of this fragment emphasizes the essential role of these residues in the peptide's function. researchgate.netasm.org This region contains critical cationic residues that are vital for membrane interaction and subsequent disruption.

Correlation between Conformation and Antimicrobial Activity

The three-dimensional structure of Casocidin-I is highly dependent on its environment, and this conformational flexibility is directly linked to its antimicrobial activity.

In an aqueous solution, Casocidin-I exists in a largely disordered or random coil conformation, with only a few residues showing a tendency to form a partial helical structure. researchgate.netnih.gov This lack of a defined structure in water is common for many antimicrobial peptides.

However, in membrane-mimicking environments, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or when interacting with lipid vesicles, Casocidin-I undergoes a significant conformational change. researchgate.netnih.gov In 60% TFE, the peptide adopts a highly ordered structure with a large helical content. ebi.ac.ukresearchgate.net This transition to an α-helical conformation is a hallmark of many antimicrobial peptides and is believed to be crucial for their ability to insert into and destabilize bacterial membranes. researchgate.net

Genetic Basis and Regulation of Precursor Protein Expression

Molecular Genetics of the Bovine αs2-Casein (CSN1S2) Gene

The precursor protein to Casocidin-I, αs2-casein, is encoded by the CSN1S2 gene. In cattle and other ruminants, the four casein genes (αs1, β, αs2, and κ) are located in a cluster on chromosome 6. frontiersin.orgresearchgate.net This gene cluster spans approximately 250-350kb of genomic DNA. frontiersin.org

The bovine CSN1S2 gene exhibits a highly fragmented structure, characterized by multiple exons and introns. The gene in river buffalo, which has a similar structure to that in Bos taurus, contains 18 exons that vary in size from 21 to 267 base pairs. nih.gov The first exon is non-coding, and the signal peptide of the mature protein is encoded by exon 2. nih.gov The translation stop codon is located in exon 17. nih.gov All splice junctions adhere to the conserved 5′ GT/3′ AG rule. nih.gov

Significant genetic polymorphism exists within the CSN1S2 gene, leading to different protein variants (alleles). ndpublisher.in In cattle, at least five variants of αs2-casein have been identified (A, B, C, D, and E). encyclopedia.pub These genetic variations can arise from single nucleotide polymorphisms (SNPs), which can lead to amino acid substitutions or issues with splicing. nih.govmdpi.com For instance, the CSN1S2 D allele in cattle is associated with a non-detectable amount of the protein in milk due to a splicing defect. ndpublisher.indntb.gov.ua This genetic diversity can influence the protein's expression level, structure, and subsequent release of bioactive peptides like Casocidin-I. nih.govmdpi.com

FeatureDescriptionSource
Gene NameCSN1S2 frontiersin.orgresearchgate.net
Protein Productαs2-Casein frontiersin.org
Chromosomal LocationChromosome 6 (in a cluster with other casein genes) frontiersin.orgresearchgate.net
Gene Structure (Buffalo)18 exons, 17 introns nih.gov
Known Bovine AllelesA, B, C, D, E encyclopedia.pub

Transcriptional Regulation of CSN1S2 Gene Expression

The synthesis of αs2-casein in the mammary epithelial cells is tightly controlled at the transcriptional level. This regulation involves specific DNA sequences within the gene's promoter and the coordinated action of various transcription factors and microRNAs.

The 5' flanking region, or promoter, of the CSN1S2 gene contains several conserved cis-acting regulatory elements that are crucial for initiating transcription. researchgate.net Analysis of this region in species like buffalo and camel has revealed binding sites typical for milk protein genes. unina.itnih.gov These include a TATA box, which is a key element for positioning RNA polymerase II for transcription initiation, located between nucleotides -25 and -30 relative to the transcription start site. nih.gov

Other important regulatory sequences found in the promoter regions of casein genes include an octamer-like motif and an SV40-type core enhancer. researchgate.net The proximal promoter of the buffalo CSN2 gene, which shares conserved elements with other casein genes, contains sites for Nuclear Factor 1 (NF1), glucocorticoid response elements (GREs), and a CAAT box. tandfonline.com Variations within these regulatory regions can affect the rate of gene transcription and ultimately the amount of αs2-casein produced. nih.gov

The expression of the CSN1S2 gene is heavily dependent on the activation of specific transcription factors by hormones, particularly prolactin. vt.edunih.gov Signal Transducer and Activator of Transcription 5A (STAT5A) is a key transcription factor in this process. vt.edunih.gov

Upon stimulation by prolactin, STAT5A is phosphorylated, dimerizes, and translocates to the nucleus. nih.gov In the nucleus, it binds to specific DNA sequences known as gamma-interferon activation sites (GAS) within the promoters of milk protein genes, including CSN1S2. nih.govnih.gov Studies have confirmed that the bovine CSN1S2 promoter contains a putative STAT5 binding site, and the binding of STAT5A to this site is essential for gene activation. vt.edunih.gov In experiments using bovine mammary epithelial cells, a constitutively active form of STAT5A was shown to increase the expression of CSN1S2 mRNA by over 600-fold. vt.edunih.gov

Other transcription factors also play a role, often in synergy with STAT5. These include CCAAT/enhancer-binding proteins (C/EBP), the glucocorticoid receptor (GR), and Octamer factor 1 (Oct-1). unina.itresearchgate.net The coordinated interaction of STAT5, GR, and C/EBPβ is required for maximal expression of casein genes, facilitating chromatin remodeling and the recruitment of the transcriptional machinery. researchgate.net

Transcription FactorRole in CSN1S2 ExpressionSource
STAT5APrimary activator, induced by prolactin, binds to GAS elements in the promoter. vt.edunih.govnih.gov
Glucocorticoid Receptor (GR)Acts cooperatively with STAT5 and C/EBPβ for maximal gene expression. researchgate.net
C/EBP (CCAAT/enhancer-binding protein)Synergizes with STAT5 to activate transcription. unina.itresearchgate.net
Oct-1 (Octamer factor 1)Putative binding sites identified in the promoter region. unina.itnih.gov
Yin Yang 1 (YY1)Acts as a negative regulatory element, repressing casein gene expression. researchgate.net

Post-transcriptional regulation by microRNAs (miRNAs) adds another layer of control to CSN1S2 expression. MiRNAs are short, non-coding RNA molecules that typically bind to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. mdpi.com However, in some cases, they can also enhance gene expression. the-scientist.com

The 3'-UTR of casein genes, including CSN1S2, contains binding sites for various miRNAs. mdpi.comnih.gov Polymorphisms within these 3'-UTR regions can alter miRNA binding and thereby affect mRNA stability and protein levels. mdpi.com For example, a specific SNP in the 3'-UTR of the dromedary CSN1S2 gene was found to affect the binding sites for several miRNAs, including miR-4662a-3p, highlighting its potential role as a regulatory factor. nih.govmdpi.com Studies have also suggested that certain miRNAs, such as miR-101a, are involved in regulating casein gene expression. nih.gov Arginine supply has been shown to influence casein yield by altering the expression of specific miRNAs that target casein gene transcripts. nih.gov

Post-Translational Modifications of αs2-Casein Affecting Peptide Release

After the CSN1S2 mRNA is translated into the αs2-casein protein, it undergoes several post-translational modifications (PTMs). These modifications are critical for the protein's structure, function, and its susceptibility to enzymatic cleavage, which is the process that releases bioactive peptides like Casocidin-I. mdpi.com

The most significant PTM of αs2-casein is extensive phosphorylation. Bovine αs2-casein is one of the most heavily phosphorylated milk proteins, with 10 to 13 phosphate (B84403) groups attached to serine residues. encyclopedia.pubnih.gov This high level of phosphorylation makes αs2-casein highly hydrophilic and sensitive to calcium concentrations, which is crucial for the formation of casein micelles. researchgate.netnih.gov

Other PTMs can include glycosylation and the formation of disulfide bonds. mdpi.comnih.gov These modifications can influence the protein's conformation and its interactions with proteolytic enzymes. The specific sites and extent of these modifications can be affected by the genetic variant of the protein. mdpi.com In silico studies simulating digestion have shown that ignoring PTMs like phosphorylation can lead to inaccurate predictions of which bioactive peptides can be released. scispace.com Therefore, the specific pattern of post-translational modifications on the αs2-casein precursor directly impacts its proteolytic breakdown and the subsequent liberation of the Casocidin-I peptide. scispace.com

Advanced Research Methodologies and Experimental Models in Casocidin 1 Studies

In Vitro Antimicrobial Assays for Potency Determination

Determining the antimicrobial potency of Casocidin-1 is fundamental to its study. Standardized in vitro assays are used to quantify its effectiveness against various microbial species.

The primary methods for quantifying the antimicrobial efficacy of peptides like this compound are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. bu.edu.egbmglabtech.com This is typically determined using a broth microdilution method, where a standardized inoculum of bacteria is introduced into wells of a microtiter plate containing serial dilutions of the peptide. nih.gov Growth is often measured by assessing the optical density of the culture. nih.gov

The MBC is the lowest concentration of the antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. bmglabtech.com To determine the MBC, an aliquot from each well in the MIC assay that shows no visible growth is subcultured onto an agar (B569324) plate. bu.edu.eg The lowest peptide concentration that results in no colony formation on the agar plate is recorded as the MBC. bu.edu.egbmglabtech.com

While the original 1995 study by Zucht et al. demonstrated the inhibitory activity of this compound against Escherichia coli and Staphylococcus carnosus, specific MIC/MBC values for the full this compound peptide are not consistently reported in literature. nih.gov However, studies on related or truncated fragments of the αs2-casein parent protein provide representative data on the potency of peptides from this family.

Peptide Fragment (Parent Protein)Target MicroorganismMIC (μM)MBC (μg/mL)
αS2-Casein(151-181)Bacillus subtilis ATCC 60514.0 researchgate.netNot Reported
αS2-Casein(151-181)Escherichia coli (strains)16.2 researchgate.netNot Reported
Casein Hydrolysate Fraction (SR4)Bacillus subtilis12.5-25 (μg/mL) bu.edu.eg50 bu.edu.eg
Casein Hydrolysate Fraction (SR7)Escherichia coli25-50 (μg/mL) bu.edu.eg50 bu.edu.eg

This table presents data for related casein-derived peptides to illustrate typical potency ranges, as specific MIC/MBC values for the full Casocidin-I peptide were not available in the cited search results.

Advanced Biophysical Techniques for Peptide-Membrane Interactions

Understanding the mechanism of action for this compound requires studying its physical interaction with bacterial membranes. Advanced biophysical techniques are crucial for revealing the structural changes the peptide undergoes as it engages with and disrupts the microbial cell envelope.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in different environments. Studies on this compound have used NMR to characterize its conformation in solution. researchgate.net Research indicates that this compound is largely disordered in an aqueous (H₂O) environment. researchgate.net However, in the presence of membrane-mimetic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or anionic lipid vesicles, the peptide undergoes a significant conformational change, adopting a highly ordered α-helical structure. researchgate.net This structural transition is a hallmark of many antimicrobial peptides and is considered essential for their membrane-disrupting activity. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to assess the secondary structure of peptides. nih.gov For this compound and related peptides, CD confirms the findings from NMR, showing a transition from a random coil or disordered state in aqueous buffer to a pronounced α-helical structure in membrane-mimicking environments. researchgate.netresearchgate.net This technique provides critical data on how the peptide's environment dictates its functional conformation.

Electrochemical Techniques : Methods such as electrochemical impedance spectroscopy have been applied to study the interaction of this compound with tethered bilayer lipid membranes (tBLMs). researchgate.netcnr.it These experiments have demonstrated that this compound can penetrate self-assembled monolayers and the outer layer of model membranes, providing direct evidence of its membrane-permeabilizing capabilities. researchgate.netcnr.it Such studies also suggest that the peptide can form holes or pores across the membrane rather than stable ion channels. researchgate.net

Genetic Engineering Approaches for Recombinant Peptide Production

To obtain the quantities of pure peptide needed for detailed study and potential applications, researchers turn to recombinant DNA technology. This approach avoids the complexities and high costs associated with large-scale chemical synthesis. nih.gov

Escherichia coli Expression System : E. coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. proteobiojournal.compatsnap.com For a peptide like this compound, the synthetic gene encoding its 39-amino-acid sequence can be cloned into an expression vector, such as one using a T7 promoter system. nih.gov However, a major limitation of E. coli is its inability to perform many post-translational modifications, and the production of antimicrobial peptides can sometimes be toxic to the host itself. nih.govpatsnap.com

Pichia pastoris Expression System : The methylotrophic yeast Pichia pastoris is a eukaryotic expression system that offers several advantages for producing complex peptides. proteobiojournal.compatsnap.com It is capable of performing post-translational modifications and can secrete the recombinant protein into the culture medium, which simplifies purification. nih.govpatsnap.com The use of strong, inducible promoters, like the alcohol oxidase (AOX) promoter, allows for high-density cell cultivation and can lead to high yields of the target peptide. nih.govfrontiersin.org For peptides that may require proper folding or modifications for full activity, P. pastoris is often the preferred system over E. coli. nih.gov

The general process involves synthesizing the this compound gene, inserting it into a suitable expression vector, transforming the vector into the chosen host (E. coli or P. pastoris), inducing expression, and purifying the resulting peptide from the cell lysate or culture medium. nih.govfrontiersin.org

Computational Biology and Molecular Dynamics Simulations for Structural Prediction and Interaction Modeling

Computational methods provide powerful predictive insights into peptide behavior at the atomic level, complementing experimental data.

Structural Prediction : Predicting the three-dimensional structure of this compound is a key application of computational biology. Although its structure is disordered in water, models can predict the stable α-helical conformation it adopts in a membrane environment. These predictions can be validated against experimental data from NMR and CD spectroscopy. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are used to model the dynamic behavior of this compound over time. researchgate.netrsc.org Researchers can simulate the peptide in an aqueous environment and then observe its interaction with a model lipid bilayer. These simulations provide a detailed, time-resolved view of the peptide approaching, binding to, and inserting into the membrane. nih.gov This allows for the study of key events like the peptide's conformational shift from random coil to α-helix upon membrane contact and the subsequent disruption of the lipid packing, which leads to membrane permeabilization. plos.org MD simulations can help identify specific amino acid residues that are critical for membrane binding and insertion, guiding the design of more potent peptide analogues.

Proteomics and Peptidomics Platforms for Discovery and Characterization

Proteomics and peptidomics are the large-scale study of proteins and peptides, respectively, and have been instrumental in the discovery and analysis of this compound.

Modern Proteomic Identification : More recent studies have employed advanced proteomics workflows to identify this compound in complex biological samples like milk whey. geneticsmr.org A typical approach involves separating proteins using two-dimensional gel electrophoresis (2-DE), which separates proteins based on their isoelectric point (pI) and molecular weight. nih.gov The protein spot corresponding to this compound can then be excised from the gel, digested into smaller fragments, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). geneticsmr.org The resulting mass spectra are matched against protein sequence databases to confirm the identity of the peptide as this compound. nih.gov This approach has been used to study changes in this compound levels in milk during conditions like mastitis. geneticsmr.org

Future Perspectives and Translational Research Avenues Non Clinical Focus

Potential for Novel Antimicrobial Development in Food Systems

Application as Natural Preservatives against Food-Borne Pathogens

Casocidin-I, a peptide derived from the hydrolysis of bovine αs2-casein, presents significant potential as a natural antimicrobial agent for food preservation. nanobioletters.comscholarsresearchlibrary.comitjfs.com Its demonstrated efficacy against a range of foodborne pathogens positions it as a promising alternative to synthetic preservatives, which are often met with consumer concern regarding potential health risks. mdpi.com Research has established that Casocidin-I inhibits the growth of bacteria such as Escherichia coli and Staphylococcus carnosus. scholarsresearchlibrary.comnih.gov Further studies have highlighted its activity against other pathogens including Staphylococcus spp., Sarcina spp., Bacillus subtilis, Diplococcus pneumoniae, and Streptococcus pyogenes. itjfs.comphytojournal.com The broad-spectrum activity of casocidin and other casein-derived peptides (CDPs) against both Gram-positive and Gram-negative bacteria underscores their versatility as natural antimicrobial agents in food applications. mdpi.com

The application of such peptides could enhance consumer safety by controlling the proliferation of pathogenic and spoilage microorganisms in various food products. scholarsresearchlibrary.commdpi.com For instance, casein-derived peptides like kappacin and isracidin (B1576318) have already been incorporated into dairy products and meats. mdpi.com The resistance of casocidin to microbial proteolysis, particularly in acidic environments like yogurt, further supports its utility as a preservative. mdpi.comnih.gov

Role in Enhancing Food Safety and Shelf-Life

The integration of Casocidin-I and similar antimicrobial peptides (AMPs) into food systems can directly contribute to enhancing food safety and extending the shelf-life of perishable goods. mdpi.comnih.gov By inhibiting the growth of spoilage and pathogenic bacteria, these peptides can reduce the incidence of foodborne illnesses and delay the onset of decay. mdpi.com Casein-derived peptides are particularly attractive for this purpose due to their natural origin from milk, a common food component. mdpi.comphytojournal.com

Active food packaging is an emerging strategy where antimicrobial agents are incorporated into packaging materials to provide a controlled release of the preservative into the food environment. researchgate.net Casein's inherent properties, such as its high thermal stability and biodegradability, make it an excellent candidate for creating edible coatings and films. researchgate.net These active packaging systems can effectively extend the shelf-life of perishable foods by inhibiting microbial growth on the food surface. researchgate.net The use of milk-derived peptides as food-grade additives, either alone or in combination with other antimicrobial substances, presents an attractive strategy for improving the microbial stability of various food products. researchgate.netasm.org

Contributions to Understanding Host Innate Immunity Mechanisms

Antimicrobial peptides like Casocidin-I are crucial components of the innate immune system in many organisms. nih.govresearchgate.net The innate immune system serves as the first line of defense against invading pathogens, and its mechanisms are a subject of intense research. explorationpub.com The study of peptides such as Casocidin-I provides valuable insights into these fundamental defense processes. nih.govresearchgate.net

These peptides typically function by interacting with and destabilizing the cytoplasmic membranes of bacteria, leading to cell death. nih.govresearchgate.net This mechanism of action, which involves targeting the fundamental structure of the bacterial cell membrane, is a key aspect of innate immunity. nih.govresearchgate.net Research into the structural and functional characteristics of Casocidin-I, including its conformational changes in different environments, helps to elucidate the molecular basis of its antimicrobial activity. nih.gov Understanding how these natural peptides function can inform the broader understanding of host-pathogen interactions and the evolution of immune defense mechanisms. frontiersin.orgillinoisstate.edu

Design and Synthesis of Casocidin-I Analogs and Mimetics with Enhanced Efficacy or Specificity

The natural structure of Casocidin-I serves as a template for the design and synthesis of novel antimicrobial peptides with improved characteristics. asm.orgswinburne.edu.au By making specific modifications to the amino acid sequence of the parent peptide, researchers can develop analogs and mimetics with enhanced efficacy, greater specificity for target pathogens, or improved stability. asm.orggoogle.com

Template-based studies involving the systematic replacement of amino acids have been instrumental in identifying key residues and properties that are critical for the antimicrobial activity of peptides. asm.org For example, research on a fragment of bovine αs2-casein, which includes the Casocidin-I sequence, has shown that altering the peptide's charge and hydrophobicity can significantly impact its effectiveness against foodborne pathogens like Listeria monocytogenes. asm.org Such studies have revealed the importance of specific amino acids and their positions within the peptide for its biological activity. asm.orgresearchgate.net This knowledge can be leveraged to create synthetic peptides with optimized properties for specific applications, potentially overcoming limitations of the natural peptide. asm.orgswinburne.edu.au The development of peptide mimetics, which mimic the structure and function of the parent peptide, is another promising avenue for creating novel antimicrobial agents. google.com

Strategies for Controlled Release and Stability in Research Models

A significant challenge in the practical application of antimicrobial peptides is ensuring their stability and controlled release in complex environments like food matrices or research models. nih.govresearchgate.net Peptides can be susceptible to degradation by enzymes, and their activity can be affected by factors such as pH and the presence of other molecules. nih.govresearchgate.net

Research has focused on developing strategies to protect these peptides and control their release. researchgate.net Encapsulation within delivery systems like casein hydrogels is one such approach that can shield the peptides from degradation and allow for their sustained release. researchgate.net For instance, the stability of casocidin has been studied in the context of yogurt fermentation, where it was found to be more resistant to degradation at a lower pH. researchgate.net This suggests that timing the addition of the peptide during the fermentation process can preserve its structural integrity and efficacy. researchgate.net The development of active food packaging that incorporates these peptides into films and coatings also represents a strategy for their controlled release and to maintain their stability. researchgate.net

Addressing Challenges in Antimicrobial Resistance through Peptide Research

The rise of antimicrobial resistance is a major global health threat, necessitating the search for alternatives to conventional antibiotics. mdpi.comnih.govnih.gov Antimicrobial peptides like Casocidin-I offer a promising avenue of research in this area. mdpi.comlshtm.ac.uk A key advantage of many antimicrobial peptides is that their mechanism of action—disrupting the bacterial membrane—is less likely to induce resistance compared to traditional antibiotics that often target specific metabolic pathways. scholarsresearchlibrary.commdpi.com

The bactericidal activity of these peptides is often rapid, potentially faster than the rate of bacterial multiplication, which may also help to overcome the development of resistance. scholarsresearchlibrary.com Research into casein-derived antimicrobial peptides (CDAMPs) highlights their potential to combat a broad spectrum of pathogens, including antibiotic-resistant strains. mdpi.comresearchgate.net By studying the structure-activity relationships of peptides like Casocidin-I and developing potent synthetic analogs, researchers can contribute to the development of a new generation of antimicrobial agents that can help address the challenge of antimicrobial resistance. mdpi.comasm.org

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Casocidin-1’s biological mechanisms?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope, e.g., "How does this compound (Intervention) affect antimicrobial activity (Outcome) in Staphylococcus aureus (Population) compared to standard antibiotics (Comparison)?" Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Q. What experimental design principles should guide initial studies on this compound’s structural properties?

  • Methodological Answer :

  • Define research design (qualitative/quantitative) based on objectives. For structural analysis, use quantitative methods like spectroscopy or crystallography.
  • Specify population/sample characteristics (e.g., protein purity, source organism).
  • Include reproducible protocols for instrumentation (e.g., HPLC conditions) and data analysis techniques (e.g., statistical validation) .

Q. How to conduct a systematic literature review on this compound’s existing research?

  • Methodological Answer :

  • Use academic databases (PubMed, Scopus) with keywords: "this compound AND (antimicrobial OR structure-function)."

  • Filter primary sources (peer-reviewed journals) over secondary summaries.

  • Critically assess study quality via statistical rigor and sample size (see Table 1) .

    Table 1: Criteria for Evaluating Literature Sources

    CriteriaDescription
    Study DesignRandomized, blinded, or observational?
    Statistical AnalysisAppropriateness of methods (e.g., p-values)
    Sample SizeAdequate for generalizability?

Q. What methodologies are optimal for collecting primary data on this compound’s activity?

  • Methodological Answer :

  • For in vitro assays: Use dose-response curves and control groups to quantify antimicrobial effects.
  • For in silico studies: Apply molecular docking tools to predict binding interactions.
  • Document instrument specifications (e.g., spectrometer resolution) and reagent sources to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in published findings about this compound’s efficacy?

  • Methodological Answer :

  • Replicate experiments : Compare protocols (e.g., buffer pH, incubation time) across studies.
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers.
  • Evaluate study limitations (e.g., small sample sizes) and confounding variables (e.g., protein degradation risks) .

Q. What strategies optimize experimental protocols for this compound’s stability in varying conditions?

  • Methodological Answer :

  • Iterative testing : Adjust parameters (temperature, pH) systematically using factorial design.
  • Analytical validation : Employ mass spectrometry to confirm protein integrity post-experiment.
  • Publish supplementary materials with raw data and troubleshooting logs .

Q. How to integrate interdisciplinary approaches (e.g., bioinformatics, pharmacology) into this compound research?

  • Methodological Answer :

  • Collaborative frameworks : Align hypotheses with domain-specific standards (e.g., FAIR principles for data sharing).
  • Cross-validation : Use bioinformatics predictions to guide wet-lab experiments and vice versa.
  • Tailor background sections to address diverse audiences (e.g., microbiologists vs. computational biologists) .

Q. How to ensure data validity when scaling this compound studies from in vitro to in vivo models?

  • Methodological Answer :

  • Blinding/Randomization : Minimize bias in animal trials by randomizing treatment groups.
  • Ethical compliance : Follow institutional guidelines for humane endpoints and sample sizes.
  • Report limitations (e.g., species-specific responses) in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.